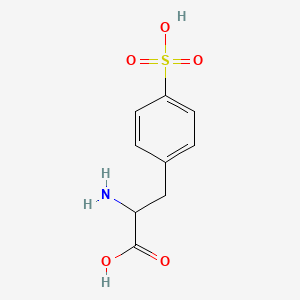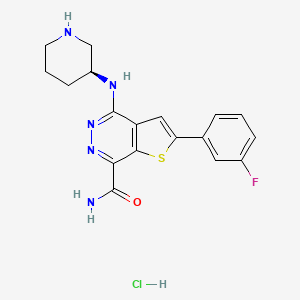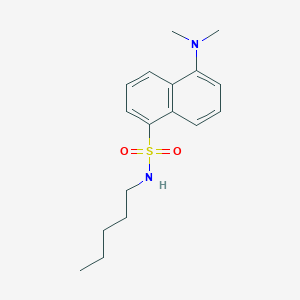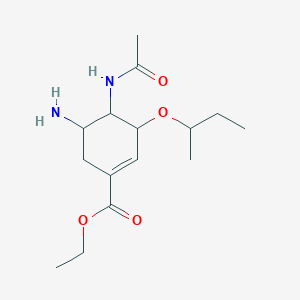
(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” is a derivative of Oseltamivir, a well-known antiviral medication used to treat and prevent influenza. This compound is structurally modified to potentially enhance its pharmacological properties, such as increased bioavailability or reduced side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” typically involves multiple steps, including:
Starting Material Preparation: The synthesis begins with the preparation of the core Oseltamivir structure.
Substitution Reactions: The ethylpropoxy and methylpropoxy groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Quality Control: Ensuring the final product meets regulatory standards through rigorous testing.
化学反応の分析
Types of Reactions
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The ethylpropoxy and methylpropoxy groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various alkylated compounds.
科学的研究の応用
Chemistry: Used as a model compound for studying substitution reactions.
Biology: Investigated for its antiviral properties against different strains of influenza.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetics.
Industry: Utilized in the development of new antiviral drugs.
作用機序
「3-Des(1-エチルプロポキシ)-3-(1-メチルプロポキシ) オセルタミビル」の作用機序には、以下が含まれます。
分子標的: この化合物は、インフルエンザウイルスの表面にあるノイラミニダーゼ酵素を標的とします。
関与する経路: ノイラミニダーゼの阻害は、新しいウイルス粒子の放出を防ぎ、感染の蔓延を制限します。
類似化合物との比較
類似化合物
オセルタミビル: 親化合物であり、抗ウイルス薬として広く使用されています。
ザナミビル: 同様の作用機序を持つ別のノイラミニダーゼ阻害剤です。
ペラミビル: インフルエンザの治療に使用されるノイラミニダーゼ阻害剤です。
独自性
「3-Des(1-エチルプロポキシ)-3-(1-メチルプロポキシ) オセルタミビル」は、構造改変によって、以下のような利点を提供する可能性があるため、独自性があります。
バイオアベイラビリティの向上: 体内での吸収と分布が向上します。
副作用の軽減: 親化合物と比べて、有害反応が少なくなる可能性があります。
効力の向上: 耐性株のインフルエンザに対して、より効果的になります。
特性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC名 |
ethyl 4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18) |
InChIキー |
DVWBSYTVGZEABZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)
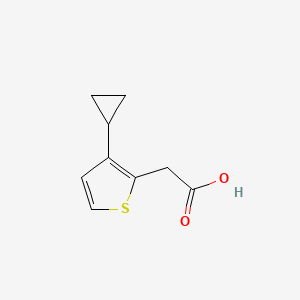
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
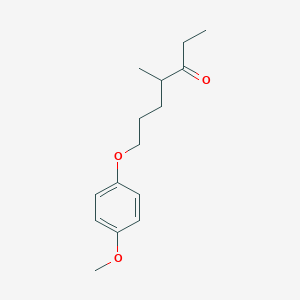
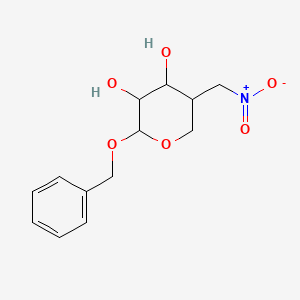
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)
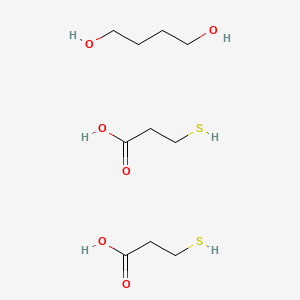
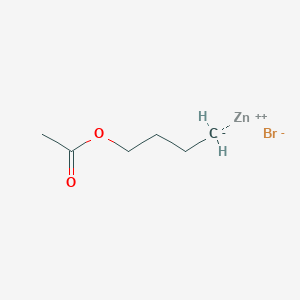
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)
